molecular formula C10H16N6 B6625768 2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile

2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile

Cat. No. B6625768
M. Wt: 220.27 g/mol
InChI Key: RYGSJRBNEFYKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile, also known as DPTA, is a chemical compound that has been widely used in scientific research. It is a triazine-based compound that has been found to have various applications in the field of chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of 2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile involves the formation of stable complexes with metal ions. The triazine-based structure of 2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile allows it to form six-membered chelate rings with metal ions, which increases the stability of the complex. The formation of these complexes can be used to remove metal ions from solution or to deliver metal ions to specific targets in the body.
Biochemical and Physiological Effects
2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile has been found to have low toxicity and is relatively safe for use in laboratory experiments. It has been shown to have minimal effects on cell viability and has been used in cell culture experiments to deliver metal ions to cells. 2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile has also been used in animal studies as a contrast agent for MRI and PET imaging.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile in laboratory experiments is its ability to form stable complexes with metal ions. This allows for the purification and separation of metal ions from complex mixtures. 2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile also has low toxicity and is relatively safe for use in laboratory experiments. However, one limitation of using 2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile is its limited solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

For the use of 2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile include the development of new contrast agents, chelating agents, and drugs for the treatment of metal ion-related diseases.

Synthesis Methods

The synthesis of 2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile involves the reaction of cyanogen bromide with 4-(dimethylamino)-1,2,3-triazole to form 2-(dimethylamino)-4-(bromomethyl)-6-(propan-2-yl)-1,3,5-triazine. This intermediate is then reacted with ethyl cyanoacetate to form 2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile. The synthesis method of 2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile has been widely used in scientific research due to its ability to form stable complexes with various metal ions. It has been used as a chelating agent in the purification and separation of metal ions, such as copper, zinc, and nickel. 2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile has also been used in the development of contrast agents for magnetic resonance imaging (MRI) and positron emission tomography (PET) imaging.

properties

IUPAC Name

2-[[4-(dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6/c1-7(2)8-13-9(12-6-5-11)15-10(14-8)16(3)4/h7H,6H2,1-4H3,(H,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGSJRBNEFYKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=N1)N(C)C)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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